molecular formula C10H9FN2O2S B1482611 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2092491-89-7

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482611
CAS No.: 2092491-89-7
M. Wt: 240.26 g/mol
InChI Key: ORRWKLPLOMWGIZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the thiophene group: This step involves the coupling of a thiophene derivative with the pyrazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the fluoroethyl group: This can be done through nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and thiophene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of the fluoroethyl, thiophene, and pyrazole groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWKLPLOMWGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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